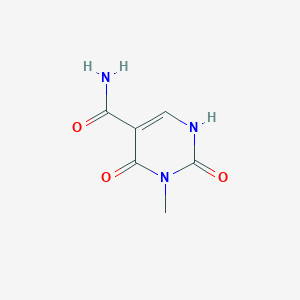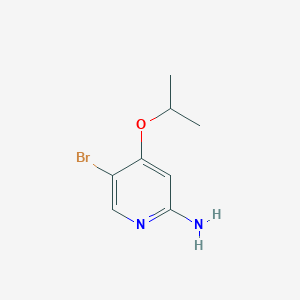
Antifungal agent 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 14 is a synthetic compound known for its broad-spectrum antifungal activity. It exhibits excellent minimum inhibitory concentration values against various fungal strains, making it a potent candidate for treating fungal infections . The compound’s molecular formula is C18H19N7O3, and it has a molecular weight of 381.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antifungal agent 14 is synthesized through a multi-step chemical process involving the formation of 1,2,3-triazole-appended bis-pyrazoles. . The reaction conditions typically involve the use of copper sulfate and sodium ascorbate as catalysts, with the reaction carried out in a solvent such as dimethyl sulfoxide at room temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include the preparation of intermediates, purification through recrystallization or chromatography, and final product isolation. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal agent 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered antifungal properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various triazole and pyrazole derivatives, each with unique antifungal properties. These derivatives are evaluated for their efficacy and safety in treating fungal infections .
Applications De Recherche Scientifique
Antifungal agent 14 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of triazole and pyrazole derivatives.
Biology: The compound is used to investigate the mechanisms of fungal resistance and the development of new antifungal therapies.
Mécanisme D'action
Antifungal agent 14 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. The compound targets the enzyme lanosterol 14α-demethylase, disrupting the ergosterol biosynthesis pathway. This leads to increased membrane permeability, leakage of essential cell contents, and ultimately, cell death . The molecular targets and pathways involved in this mechanism are critical for the compound’s antifungal activity.
Comparaison Avec Des Composés Similaires
Fluconazole: A widely used azole antifungal that also inhibits ergosterol synthesis.
Itraconazole: Another azole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Voriconazole: A triazole antifungal with broad-spectrum activity and enhanced efficacy against certain resistant strains.
Uniqueness of Antifungal Agent 14: this compound stands out due to its unique triazole-pyrazole structure, which provides enhanced binding affinity to the target enzyme and improved antifungal activity. Its broad-spectrum efficacy and excellent minimum inhibitory concentration values make it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C18H19N7O3 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
4-[[1-(4-methoxyphenyl)triazol-4-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H19N7O3/c1-9-14(17(26)22-19-9)16(15-10(2)20-23-18(15)27)13-8-25(24-21-13)11-4-6-12(28-3)7-5-11/h4-8,16H,1-3H3,(H2,19,22,26)(H2,20,23,27) |
Clé InChI |
NVYGSNIMGOMWQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NN1)C(C2=CN(N=N2)C3=CC=C(C=C3)OC)C4=C(NNC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)







![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
